molecular formula C11H19ClO2 B8395991 4-Oxo-undecanoyl Chloride

4-Oxo-undecanoyl Chloride

Cat. No. B8395991
M. Wt: 218.72 g/mol
InChI Key: KRGVTRNRRGDYON-UHFFFAOYSA-N
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Patent
US06479682B1

Procedure details

To a suspension of 50 g 4-oxo-undecanoic acid (Synthesis, 1987, 408) in 350 ml of ether, 22.15 g pyridine was added in at 0° C. Then a solution of 32.72 g thionyl chloride in 50 ml of ether was added in at 0-5° C. and then the reaction mixture was stirred for 20 hours at room temperature. Then the reaction mixture was filtered and evaporated to dryness. The residue (53.83 g yellow oil) was not further purified.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
22.15 g
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
32.72 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]([CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14])[CH2:3][CH2:4][C:5](O)=[O:6].N1C=CC=CC=1.S(Cl)([Cl:23])=O>CCOCC>[O:1]=[C:2]([CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14])[CH2:3][CH2:4][C:5]([Cl:23])=[O:6]

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
O=C(CCC(=O)O)CCCCCCC
Name
Quantity
22.15 g
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
350 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
32.72 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 20 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added in at 0° C
FILTRATION
Type
FILTRATION
Details
Then the reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
Smiles
O=C(CCC(=O)Cl)CCCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.